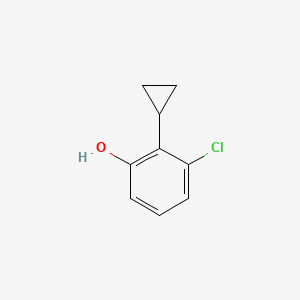

3-Chloro-2-cyclopropylphenol

Description

Significance of Halogenated Phenols in Chemical Synthesis

Halogenated phenols are a cornerstone of industrial and academic chemical synthesis, serving as versatile intermediates for a wide range of more complex molecules. bohrium.comcore.ac.uk The introduction of a halogen atom onto a phenol (B47542) ring provides a reactive handle for numerous transformations, most notably cross-coupling reactions, which are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds. nih.gov The position of the halogen atom is crucial, as it directs subsequent functionalization and influences the electronic properties of the aromatic ring. nih.gov

Ortho-halogenated phenols, in particular, are valuable precursors for the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. researchgate.net However, achieving selective ortho-halogenation can be challenging, as electrophilic aromatic substitution on phenols typically favors the para position due to steric and electronic effects. researchgate.netnsf.gov To overcome this, various catalytic systems have been developed to enhance ortho-selectivity, often employing directing groups or specialized catalysts. acs.orgrsc.orgmdpi.com For instance, the use of a Lewis basic selenoether catalyst has been shown to achieve high ortho-selectivity in the chlorination of phenols. nsf.govacs.org Similarly, 2,2,6,6-tetramethylpiperidine (B32323) (TMP) has been used as a catalyst for the ortho-selective chlorination of phenols with sulfuryl chloride. acs.org The reactivity of the resulting aryl halide is also dependent on the specific halogen, with the order of reactivity in nucleophilic substitution generally being I > Br > Cl > F.

Importance of Cyclopropyl (B3062369) Moieties in Molecular Design

The cyclopropyl group, despite its simple three-carbon structure, imparts a range of unique and valuable properties to a molecule. sciencemadness.org Its rigid, strained ring structure introduces specific conformational constraints, which can be advantageous in locking a molecule into a bioactive conformation. sciencemadness.org Electronically, the cyclopropyl group can act as an electron-donating group, capable of conjugating with adjacent π-systems, thereby influencing the reactivity of an attached aromatic ring. sciencemadness.org

In medicinal chemistry, the incorporation of a cyclopropyl moiety is a common strategy to enhance a drug candidate's metabolic stability, potency, and pharmacokinetic profile. The replacement of more flexible alkyl groups with a cyclopropyl ring can lead to improved binding affinity with biological targets. sciencemadness.org Consequently, the development of synthetic methods for introducing cyclopropyl groups onto aromatic rings is an active area of research.

Research Landscape and Challenges in Synthesis and Transformation

The synthesis of a molecule with the specific substitution pattern of 3-Chloro-2-cyclopropylphenol, a 1,2,3-trisubstituted benzene (B151609) ring, is a significant synthetic challenge. The primary difficulty lies in achieving the desired regioselectivity, as direct functionalization of a benzene ring at three adjacent positions with different substituents is often problematic. bohrium.comarkat-usa.org

The synthesis would likely involve a multi-step sequence, carefully controlling the introduction of each substituent. Potential strategies could involve:

Ortho-functionalization of a pre-existing substituted phenol: This could involve the ortho-chlorination of 2-cyclopropylphenol (B47241) or the ortho-cyclopropylation of 3-chlorophenol. Both approaches face challenges in controlling the position of the incoming group.

Functionalization of a pre-constructed ring system: A potential route could start from m-chlorophenol, which can be nitrated to form 3-chloro-2-nitrophenol. google.com Subsequent transformation of the nitro group into a cyclopropyl group would be necessary, a non-trivial conversion.

Intramolecular cyclization: The intramolecular carbolithiation of specifically substituted allyl aryl ethers has been shown to produce 2-cyclopropylphenols, offering another potential pathway if a chloro-substituted precursor could be utilized. thieme-connect.de

The transformation of this compound would be dictated by the reactivity of its three functional groups. The hydroxyl group can undergo etherification or esterification. orgsyn.org The chlorine atom, while generally less reactive on an aromatic ring compared to an alkyl halide, can participate in nucleophilic aromatic substitution under harsh conditions or, more commonly, in transition-metal-catalyzed cross-coupling reactions. aphrc.orgorganic-chemistry.org The cyclopropyl group is generally stable but can undergo ring-opening reactions under certain oxidative or acidic conditions.

The following tables provide an overview of the physicochemical properties of related compounds and potential synthetic routes to the target molecule.

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Cyclopropylbenzene | C₉H₁₀ | 118.18 | 176-177 | -35 |

| 3-Chlorophenol | C₆H₅ClO | 128.56 | 214 | 33 |

| 2-Chlorophenol | C₆H₅ClO | 128.56 | 174-176 | 8 |

| 1-Chloro-2-cyclopropylbenzene | C₉H₉Cl | 152.62 | Not available | Not available |

| 3-Chloro-2-nitrophenol | C₆H₄ClNO₃ | 173.55 | Not available | 41-42 google.com |

Data sourced from chemeo.comchemsrc.comnih.govnih.gov unless otherwise noted.

Table 2: Potential Synthetic Approaches to this compound

| Starting Material | Key Transformation | Reagents/Conditions | Challenges |

| 2-Cyclopropylphenol | Ortho-chlorination | SO₂Cl₂, TMP catalyst acs.org | Regioselectivity (potential for chlorination at other positions) |

| 3-Chlorophenol | Ortho-cyclopropylation | Allylation followed by Claisen rearrangement and cyclopropanation | Multi-step, potential for side reactions |

| m-Chlorophenol | Nitration, then nitro group transformation | 1. HNO₃, acetate (B1210297) solvent google.com 2. Reduction, diazotization, cyclopropanation | Multi-step, challenging nitro group conversion |

| Substituted Allyl Aryl Ether | Intramolecular Carbolithiation | t-BuLi, chiral ligand thieme-connect.de | Synthesis of the required chloro-substituted allyl aryl ether precursor |

Table 3: Spectroscopic Data for Related Ortho-Substituted Phenols

| Compound | UV-Vis λmax (in Methanol) | Key IR Absorptions (cm⁻¹) |

| 2-Chlorophenol | 274 nm | O-H stretch (broad), C-Cl stretch, aromatic C-H and C=C stretches |

| 2-Nitrophenol | 276 nm, 348 nm | O-H stretch (broad), NO₂ asymmetric and symmetric stretches, aromatic C-H and C=C stretches |

| 2-Aminophenol | 278 nm | O-H stretch (broad), N-H stretches, aromatic C-H and C=C stretches |

Data sourced from researchgate.netaphrc.org.

Structure

3D Structure

Properties

CAS No. |

1227417-87-9 |

|---|---|

Molecular Formula |

C9H9ClO |

Molecular Weight |

168.62 |

IUPAC Name |

3-chloro-2-cyclopropylphenol |

InChI |

InChI=1S/C9H9ClO/c10-7-2-1-3-8(11)9(7)6-4-5-6/h1-3,6,11H,4-5H2 |

InChI Key |

SCMHLEROONBLJS-UHFFFAOYSA-N |

SMILES |

C1CC1C2=C(C=CC=C2Cl)O |

Synonyms |

3-Chloro-2-cyclopropylphenol |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 2 Cyclopropylphenol

Strategies for Chlorophenol Scaffold Construction

The formation of the 3-chloro-2-substituted phenol (B47542) core is a critical aspect of the synthesis. Two main strategies can be considered: direct chlorination of a pre-existing phenolic molecule and the construction of the aromatic ring with the desired substitution pattern.

Direct Chlorination of Phenolic Precursors

A common and direct approach to substituted chlorophenols is the electrophilic chlorination of a phenolic precursor. In the context of synthesizing 3-Chloro-2-cyclopropylphenol, this would involve the chlorination of 2-cyclopropylphenol (B47241). The regiochemical outcome of this reaction is governed by the directing effects of the hydroxyl (-OH) and cyclopropyl (B3062369) groups. Both are activating, ortho-, para-directing groups. The hydroxyl group is a strongly activating group, while the cyclopropyl group is a moderately activating group.

The primary challenge in this approach is achieving the desired regioselectivity. The positions ortho and para to the powerful hydroxyl directing group are C-4, C-6, and the already substituted C-2. The cyclopropyl group at C-2 directs to C-3 (ortho and meta to the -OH) and C-5 (para and meta to the -OH). The concerted directing effects could lead to a mixture of chlorinated isomers. However, the position between the two activating groups (C-3) is sterically hindered, which might disfavor substitution at this site. Conversely, the electronic activation from both groups could favor the formation of the desired 3-chloro isomer.

Various chlorinating agents can be employed for this transformation, each offering different levels of reactivity and selectivity.

| Chlorinating Agent | Typical Conditions | Potential Advantages/Disadvantages |

|---|---|---|

| Sulfuryl chloride (SO₂Cl₂) | Inert solvent (e.g., CH₂Cl₂, CCl₄), often with a Lewis acid catalyst (e.g., AlCl₃) | Effective and common reagent; catalyst can enhance regioselectivity but may also lead to side reactions. |

| N-Chlorosuccinimide (NCS) | Acetonitrile (B52724) or other polar aprotic solvents, sometimes with an acid catalyst. | Milder conditions, which can improve selectivity and reduce side product formation. |

| Chlorine (Cl₂) | Inert solvent, often in the presence of a catalyst. | Highly reactive, which can lead to over-chlorination and a mixture of isomers. |

Achieving high selectivity for the 3-chloro isomer would likely require careful optimization of the reaction conditions, including the choice of solvent, temperature, and catalyst.

Ring Closure and Functionalization Approaches

An alternative to direct chlorination is the construction of the aromatic ring with the chlorine atom already in place. Such methods, often involving condensation and cyclization reactions, can offer greater control over the substitution pattern. For instance, a suitably substituted acyclic precursor could be cyclized to form the phenolic ring. While versatile, these methods often involve multiple steps and may not be as convergent as direct functionalization of a pre-formed aromatic ring.

Introduction of the Cyclopropyl Moiety

The introduction of the cyclopropyl group is another key transformation in the synthesis of this compound. This can be achieved either by forming the cyclopropane (B1198618) ring on a molecule that already contains the aromatic ring or by incorporating the cyclopropyl group into a precursor that is later used to construct the phenol.

Cyclopropanation Reactions of Olefinic Precursors

One of the most reliable methods for introducing a cyclopropyl group is the cyclopropanation of an alkene. In this context, the most logical precursor would be 3-chloro-2-vinylphenol (B8761548). The vinyl group can be converted to a cyclopropyl group via several well-established methods, most notably the Simmons-Smith reaction and its modifications.

The Simmons-Smith reaction involves the use of an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. This reaction is known for its stereospecificity and tolerance of a wide range of functional groups, including phenols.

| Reaction | Reagents | Typical Conditions | Key Features |

|---|---|---|---|

| Simmons-Smith Reaction | CH₂I₂, Zn(Cu) | Ethereal solvent (e.g., diethyl ether, THF) | Forms a zinc carbenoid intermediate; generally tolerant of hydroxyl groups. |

| Furukawa Modification | CH₂I₂, Et₂Zn | Inert solvent (e.g., CH₂Cl₂, toluene) | Often more reproducible and can be faster than the traditional Simmons-Smith reaction. |

| Diazo-mediated Cyclopropanation | Diazomethane (CH₂N₂) with a metal catalyst (e.g., Pd(OAc)₂, Cu(acac)₂) | Inert solvent | Highly efficient but requires the use of hazardous and explosive diazomethane. |

The phenolic hydroxyl group in 3-chloro-2-vinylphenol could potentially direct the cyclopropanation reaction, although steric hindrance from the adjacent chlorine atom might influence the approach of the reagent.

Intramolecular Ring-Forming Transformations

Intramolecular reactions can also be employed to form the cyclopropane ring. For example, a precursor with a suitably positioned leaving group could undergo an intramolecular cyclization to form the three-membered ring. This approach would require the synthesis of a more complex starting material but can be highly efficient in the ring-forming step.

Integrated Synthetic Pathways

Based on the individual strategies discussed above, two primary integrated synthetic pathways for this compound emerge as the most plausible.

Pathway 1: Cyclopropanation of 3-Chloro-2-vinylphenol

This is arguably the most direct and likely pathway. The synthesis would commence with the preparation of 3-chloro-2-vinylphenol, which has been described in the patent literature. One documented route starts from the basic chlorination of cyclohexanone (B45756) to yield 2,2,6,6-tetrachlorocyclohexanone. Subsequent reaction with vinylmagnesium bromide and in situ cyclization forms an epoxide intermediate. Refluxing this intermediate in N,N-dimethylformamide (DMF) leads to the formation of 3-chloro-2-vinylphenol through the elimination of two equivalents of hydrogen chloride. A more recent patent describes an improved process for this final aromatization step.

The subsequent and final step would be the cyclopropanation of the vinyl group of 3-chloro-2-vinylphenol. The Simmons-Smith reaction or one of its modifications would be the method of choice for this transformation, given its reliability and functional group tolerance.

Pathway 2: Chlorination of 2-Cyclopropylphenol

This alternative pathway begins with the synthesis of 2-cyclopropylphenol. This can be achieved through several methods, including the palladium-catalyzed cross-coupling of 2-halophenols with a cyclopropylboronic acid or a cyclopropyl Grignard reagent.

Once 2-cyclopropylphenol is obtained, the subsequent step is its direct chlorination. As previously discussed, the main challenge of this step is controlling the regioselectivity to favor the formation of the desired 3-chloro isomer over other possible chlorinated products. Careful selection of the chlorinating agent and reaction conditions would be crucial for the success of this route.

Convergent Synthesis Approaches

This proposed synthesis would involve two key fragments:

A cyclopropylboron reagent , such as cyclopropylboronic acid or its esters (e.g., potassium cyclopropyltrifluoroborate).

A di-substituted aromatic partner , such as 2-bromo-3-chlorophenol (B1280867) or a protected derivative.

The key reaction would be the palladium-catalyzed coupling of these two fragments. The use of potassium cyclopropyltrifluoroborate (B8364958) is particularly attractive as it is a stable, crystalline solid, overcoming the potential instability of cyclopropylboronic acid itself. ucl.ac.uk The reaction would typically employ a palladium catalyst, such as Pd(OAc)₂, along with a suitable phosphine (B1218219) ligand (e.g., SPhos, XPhos) and a base to facilitate the catalytic cycle. yale.edu Phenols can be challenging substrates in Suzuki couplings; therefore, activation of the phenolic hydroxyl group, for instance as a sulfamate (B1201201) or pivalate (B1233124) ester, may be necessary to achieve efficient coupling in green solvents like 2-Me-THF. acs.orgnih.gov

Table 1: Comparison of Hypothetical Synthetic Strategies

| Feature | Convergent Synthesis (Suzuki-Miyaura) | Sequential Functionalization (Cyclopropanation) |

| Key Fragments | Cyclopropylboronic acid derivative; 2-Bromo-3-chlorophenol derivative | 3-Chloro-2-vinylphenol |

| Key Bond Formation | Aryl C-C (Cyclopropyl) Bond | Cyclopropane Ring Formation |

| Potential Advantages | High convergency, modularity, potentially fewer steps in the main sequence. | Utilizes a known precursor, avoids potentially sensitive organometallic reagents in final steps. |

| Potential Challenges | Synthesis of the di-substituted phenol fragment, optimization of cross-coupling conditions. | Efficiency and selectivity of the cyclopropanation step, potential for side reactions on the phenol. |

Sequential Functionalization Strategies

Sequential, or linear, synthesis involves the stepwise modification of a single starting material. A plausible sequential route to this compound could commence from a more readily available precursor, culminating in the formation of the cyclopropyl group as a late-stage transformation.

A viable precursor for this strategy is 3-chloro-2-vinylphenol. A patented process describes the synthesis of this intermediate from 1,5,5-trichloro-6-vinyl-7-oxabicyclo[4.1.0]heptane via an elimination reaction. The final and critical step in this proposed sequence would be the cyclopropanation of the vinyl group of 3-chloro-2-vinylphenol.

Several methods exist for the cyclopropanation of alkenes:

Simmons-Smith Reaction : This classic method uses an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple (Zn-Cu). wikipedia.org A key feature of this reaction is its tolerance for various functional groups and its stereospecificity. acs.org The presence of the phenolic hydroxyl group could direct the cyclopropanation to occur on the same face of the molecule. wikipedia.org Modifications, such as the Furukawa (using diethylzinc) or Charette methods, can enhance reactivity. organic-chemistry.orgnih.gov

Transition Metal-Catalyzed Cyclopropanation : Catalysts based on rhodium or copper can mediate the transfer of a carbene from a diazo compound (e.g., ethyl diazoacetate) to the alkene. acs.org This approach offers a broad scope but requires the handling of potentially hazardous diazo reagents.

Enabling Technologies in this compound Synthesis

Modern synthetic chemistry emphasizes not only the successful formation of a target molecule but also the efficiency, safety, and environmental impact of the process. These considerations are encapsulated in the principles of green chemistry. yale.edu

Green Chemistry Principles and Practices

The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. sigmaaldrich.com Key principles applicable to the synthesis of this compound include waste prevention, maximizing atom economy, using less hazardous syntheses, and designing for energy efficiency. yale.eduessentialchemicalindustry.org

Catalyst-Free: While many key transformations in the proposed syntheses (e.g., Suzuki coupling) are inherently catalytic, other steps could be designed to avoid catalysts. For instance, some syntheses of phenols can proceed under catalyst-free conditions, such as the hydroxylation of arylboronic acids using eco-friendly oxidants like hydrogen peroxide or via visible-light-induced aerobic oxidation. organic-chemistry.org Highly efficient cyclopropanation of certain alkenes has also been developed under metal- and catalyst-free conditions using water as the solvent. rsc.org

Solvent-Free: Eliminating organic solvents is a primary goal of green chemistry, as they contribute significantly to chemical waste. royalsocietypublishing.org

Mechanochemistry : The Simmons-Smith cyclopropanation has been successfully performed via ball-milling, a mechanochemical technique that activates zinc(0) in a bulk solvent-free environment. This approach is operationally simple and can be conducted under air. ucl.ac.ukrsc.org

Reactive Extrusion : For certain reactions, such as the formation of some phenolic resins, solvent-free reactive extrusion has been demonstrated as a sustainable synthetic route. rsc.orgrsc.org

Alternative energy sources can dramatically accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. ajrconline.org

Microwave-Assisted Synthesis : Microwave irradiation has become a valuable tool in organic synthesis. acs.org It can be applied to accelerate reactions such as the hydroxylation of benzene (B151609) to phenol and various steps in the functionalization of phenols. nih.govasianpubs.org Microwave heating can lead to a significant reduction in reaction times, from hours to minutes. ajrconline.org

Ultrasound-Assisted Synthesis (Sonochemistry) : The application of ultrasound promotes chemical reactions through acoustic cavitation, creating localized high-temperature and high-pressure "hot spots." organic-chemistry.org This technique can improve the efficiency of multiphasic reactions, such as the Simmons-Smith reaction, by enhancing mass transport and activating metal surfaces. organic-chemistry.orgnih.gov Sonochemistry is considered a green approach that can lead to higher yields in shorter timeframes under milder conditions. ekb.eg

Atom Economy is a measure of how many atoms from the reactants are incorporated into the final desired product. wikipedia.org It is a fundamental metric of green chemistry, aiming to minimize waste at the molecular level. wordpress.com

Addition reactions, such as the cyclopropanation of an alkene, are inherently high in atom economy as all atoms of the carbene and the alkene are incorporated into the cyclopropane product.

By contrast, substitution and elimination reactions often have lower atom economy. For example, the Wittig reaction is known for its poor atom economy due to the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide waste. wikipedia.org

The Suzuki-Miyaura coupling is generally considered to have a relatively high atom economy, as the main byproducts are inorganic salts, which are often easier to separate and less hazardous than organic byproducts. jocpr.comlibretexts.org Optimizing this reaction involves using catalytic amounts of palladium and ligands, and ensuring that the borane (B79455) byproducts are water-soluble for easy removal. libretexts.org

Table 2: Application of Green Chemistry Principles to Proposed Syntheses

| Green Principle | Application in Convergent Synthesis (Suzuki) | Application in Sequential Synthesis (Cyclopropanation) |

| Safer Solvents | Use of green solvents like 2-Me-THF, tert-amyl alcohol, or aqueous systems. acs.orggctlc.org | Mechanochemical (solvent-free) ball-milling for Simmons-Smith reaction. rsc.org |

| Energy Efficiency | Microwave-assisted protocols can reduce reaction times and energy input. nih.gov | Ultrasound can accelerate the reaction and allow for milder conditions. ekb.eg |

| Catalysis | Use of highly efficient, low-loading palladium catalysts to minimize metal waste. | Classic Simmons-Smith uses stoichiometric zinc, but catalytic variants are being developed. organic-chemistry.org |

| Atom Economy | Generally high, with inorganic salts as primary byproducts. jocpr.com | High for the key cyclopropanation step (addition reaction). |

| Waste Prevention | One-pot procedures combining phenol activation and coupling can reduce intermediate workups. nih.gov | Solvent-free mechanochemical approach drastically reduces solvent waste. ucl.ac.uk |

Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch methods, such as superior heat and mass transfer, enhanced safety for hazardous reactions, and straightforward scalability. scielo.brnih.gov These benefits are particularly relevant for the synthesis of functionalized phenols.

The production of chlorophenols, for instance, has been successfully adapted to continuous flow systems. In one approach, phenol and chlorine gas are fed in a counter-current manner into a tower reactor, allowing for a continuous chlorination reaction at elevated temperatures (80-90 °C) to produce a mixture of chlorophenol isomers. google.com While not specific to this compound, this methodology demonstrates the feasibility of continuous halogenation of a phenol ring, a key step in the synthesis of the target molecule.

Furthermore, flow chemistry is exceptionally well-suited for multi-step syntheses, enabling the "telescoping" of reactions without the need to isolate and purify intermediates. nih.govmdpi.com This approach minimizes waste and reduces production time. A hypothetical flow synthesis of this compound could involve sequential modules for chlorination, followed by a cyclopropanation step. Dibromocyclopropanation of unsaturated alcohols has been efficiently performed using flow chemistry under phase-transfer catalysis, achieving moderate to excellent yields in significantly less time than batch reactions. mdpi.com Adapting such a cyclopropanation method to a suitably functionalized chlorophenol precursor in a continuous system represents a viable, modern route to the target compound.

The advantages of flow processing over batch chemistry are often demonstrated by increased yields and dramatically reduced reaction times. nih.gov

Table 1: Comparison of Batch vs. Continuous Flow Processing for Representative Reaction Types

| Reaction Type | Batch Conditions | Flow Conditions | Key Advantages of Flow |

|---|---|---|---|

| Claisen Condensation | 3 hours at room temperature, 60% yield | 22 minutes at 115 °C, 74% yield | Faster reaction, higher yield acs.org |

| Ester Hydrolysis | 1.5 hours, 90% yield | 14 minutes at 140 °C, 90% yield | Significantly reduced reaction time acs.org |

| Pyrazole Synthesis | 2 hours (microwave), 70% yield | 52 minutes at 140 °C, 89% yield | Higher yield, better process control acs.org |

| Dibromocyclopropanation | Long reaction times, vigorous stirring | Rapid reaction, ambient conditions | Faster, comparable yields, safer mdpi.com |

Photochemical and Electrochemical Synthesis Modalities

Photochemical and electrochemical methods offer unique, reagent-light approaches to C-H functionalization, providing alternative reaction pathways driven by light or electricity. nih.gov These techniques are considered green and sustainable as they can often replace harsh chemical oxidants or catalysts with traceless electrons or photons. nih.govrsc.org

Photochemical Synthesis: Photochemistry enables the generation of high-energy intermediates under mild conditions, allowing for transformations that are inaccessible through thermal methods. nih.gov In the context of phenol synthesis, a notable application is the combination of ruthenium and photoredox catalysis for the direct ortho-olefination of phenols. rsc.org This dual catalytic system uses visible light to regenerate the active ruthenium catalyst, facilitating C-H functionalization. rsc.orgbohrium.com While this method focuses on olefination, it highlights the potential for light-mediated, site-selective modifications of the phenol ring.

Another powerful photochemical strategy involves the alkylation of phenols. Dell'Amico and colleagues developed a method for the ortho-alkylation of electron-rich phenolate (B1203915) anions by exploiting the photochemical activity of a complex formed with α-iodosulfones. rsc.org This process was successfully implemented in a micro-fluidic photoreactor, demonstrating the synergy between photochemical activation and continuous flow technology to achieve high yields and productivity. rsc.org

Electrochemical Synthesis: Organic electrosynthesis uses an electric current to drive redox reactions, offering precise control over reactivity by simply tuning the applied potential. gre.ac.ukyoutube.com This method has been effectively used for the C-H functionalization of phenols without the need for external chemical oxidants. nih.gov

Anodic oxidation of phenols can generate phenoxyl radicals or carbocation intermediates, which then react with various nucleophiles. rsc.org For example, the electrochemical cross-coupling of phenols with sulfides has been demonstrated to produce aryl sulfoxides with high regioselectivity under metal- and oxidant-free conditions. rsc.org Similarly, the dehydrogenative coupling of substituted phenols to form biphenols has been achieved using boron-doped diamond (BDD) electrodes. nih.govnih.gov These examples underscore the capability of electrosynthesis to form new carbon-carbon and carbon-heteroatom bonds directly on the phenol scaffold. The synthesis of alkoxy-substituted phenols via electrochemical oxidation of hydroquinones in alcohol media further illustrates the utility of this approach for phenol derivatization. researchgate.net

The general mechanism for these transformations often involves an initial single-electron transfer (SET) from the phenol at the anode to generate a radical cation, which can then undergo further oxidation or react with other species in the medium. rsc.org

Table 2: Overview of Electrochemical C-H Functionalization of Phenols

| Transformation | Reaction Partners | Electrode/Conditions | Outcome | Reference |

|---|---|---|---|---|

| Sulfinylation | Sulfides | Graphite Anode, Pt Cathode | Site-selective C-H sulfinylation to form aryl sulfoxides. | rsc.org |

| Arylation | Benzothiophenes | Boron-Doped Diamond (BDD) Anode/Cathode | Regioselective formation of (hydroxyphenyl)benzo[b]thiophenes. | nih.gov |

| Amination (Ritter-type) | Acetonitrile | Graphite Anode, Nickel Cathode | Direct synthesis of paracetamol derivatives. | nih.gov |

| Dehydrogenative Coupling | Other Phenols | Boron-Doped Diamond (BDD) Anodes | Formation of symmetrical and unsymmetrical biphenols. | nih.govnih.gov |

| Sulfonylation | Sulfinic Acids | Graphite Anode, Pt Cathode | Synthesis of sulfonylated hydroquinones. | nih.gov |

These advanced modalities, while not yet explicitly documented for the synthesis of this compound, provide a robust toolbox for the functionalization of phenol rings. The principles of regioselective halogenation, C-H activation, and cyclopropanation demonstrated within flow, photochemical, and electrochemical systems present a clear and viable strategic blueprint for the future synthesis of this and other complex phenolic compounds.

Chemical Reactivity and Transformations of 3 Chloro 2 Cyclopropylphenol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group (-OH) is a key functional group that readily undergoes reactions typical of phenols, serving as a precursor for the synthesis of ethers and esters.

Etherification: The conversion of the phenolic hydroxyl group to an ether is a common transformation, often achieved through reactions like the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a suitable base to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide to form the ether.

Table 1: Representative Etherification Reactions

| Reactant | Base | Product | Reaction Type |

|---|---|---|---|

| Methyl Iodide | Sodium Hydride (NaH) | 3-Chloro-2-cyclopropyl-1-methoxybenzene | Williamson Ether Synthesis |

Esterification: Phenols can be readily converted to esters through reaction with acylating agents such as acyl chlorides or carboxylic anhydrides. These reactions are often catalyzed by a base, like pyridine (B92270), which neutralizes the HCl byproduct. The direct esterification with carboxylic acids is also possible but typically requires acidic catalysts and removal of water to drive the equilibrium.

Table 2: Representative Esterification Reactions

| Acylating Agent | Catalyst/Base | Product | Reaction Type |

|---|---|---|---|

| Acetyl Chloride | Pyridine | 3-Chloro-2-cyclopropylphenyl acetate (B1210297) | Acylation |

| Acetic Anhydride | Pyridine or DMAP | 3-Chloro-2-cyclopropylphenyl acetate | Acylation |

Phenols are susceptible to oxidation, and the products can vary depending on the oxidant and reaction conditions. Substituted phenols, such as 3-Chloro-2-cyclopropylphenol, can be oxidized to form quinone-like structures. The presence of substituents on the ring influences the regioselectivity and feasibility of the oxidation. Strong oxidizing agents can potentially lead to ring cleavage or degradation.

Reactivity and Ring-Opening of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group is a strained three-membered ring that can undergo a variety of ring-opening reactions, releasing the inherent ring strain of approximately 27 kcal/mol. The presence of the phenolic hydroxyl group and the chloro substituent on the aromatic ring is expected to influence the reactivity of the cyclopropyl moiety.

In the presence of strong acids, the cyclopropyl ring of this compound is susceptible to electrophilic attack, leading to ring-opening. Protonation of the cyclopropane (B1198618) ring can lead to the formation of a carbocationic intermediate, which can then be attacked by a nucleophile. The regioselectivity of this ring-opening is influenced by the electronic effects of the substituents on the aromatic ring.

The electron-donating hydroxyl group and the electron-withdrawing chloro group will affect the stability of the potential carbocationic intermediates. The reaction with a hydrohalic acid, such as HBr, could proceed as follows:

| Reactant | Reagent | Plausible Product(s) |

| This compound | HBr | 2-(1-Bromopropyl)-3-chlorophenol, 2-(2-bromopropyl)-3-chlorophenol, 2-(3-bromopropyl)-3-chlorophenol |

Note: The regioselectivity would depend on the relative stability of the resulting carbocationic intermediates.

Radical-mediated reactions offer another pathway for the transformation of the cyclopropyl group. The high s-character of the C-C bonds in the cyclopropane ring makes them susceptible to attack by radicals. For instance, a radical initiator could trigger a ring-opening process, leading to a more stable acyclic radical. This radical could then participate in various propagation steps, such as addition to an unsaturated bond or atom transfer reactions.

A hypothetical radical-mediated addition reaction across a double bond could be initiated by a radical species (R•):

| Initiator | Reactant | Plausible Intermediate |

| AIBN (Azobisisobutyronitrile) | This compound | Acyclic carbon-centered radical |

Besides ring-opening, the cyclopropyl ring can also undergo functionalization while retaining the three-membered ring structure. Metal-catalyzed C-H activation and functionalization represent a modern approach to modify such strained rings without cleavage. For example, palladium- or rhodium-catalyzed reactions could potentially introduce new substituents onto the cyclopropyl ring.

| Catalyst | Reagent | Potential Product |

| Pd(OAc)₂ | Aryl halide | 3-Chloro-2-(2-arylcyclopropyl)phenol |

| Rh₂(OAc)₄ | Diazo compound | 3-Chloro-2-(2-substituted-cyclopropyl)phenol |

Note: These are hypothetical examples of potential functionalization reactions.

Chemo- and Regioselectivity in Multi-site Reactions

The presence of multiple reactive sites in this compound—the phenolic hydroxyl group, the aromatic ring, and the cyclopropyl group—raises questions of chemo- and regioselectivity.

Chemoselectivity : In reactions involving electrophiles, the phenolic hydroxyl group is a likely site of initial reaction (O-alkylation or O-acylation) under basic conditions. Under acidic conditions, electrophilic aromatic substitution could compete with the acid-catalyzed ring-opening of the cyclopropyl group. The choice of reagents and reaction conditions would be crucial in directing the reaction to a specific functional group.

Mechanistic Studies of Key Chemical Transformations

Due to the lack of specific literature on this compound, this section will discuss the general principles of mechanistic studies that could be applied to its hypothetical reactions.

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining the extent to which an atom is involved in the rate-determining step. digitellinc.comslideshare.netmdpi.comnih.gov For instance, in a hypothetical C-H activation on the cyclopropyl ring, replacing a hydrogen atom with deuterium (B1214612) (a heavier isotope) would lead to a slower reaction rate if that C-H bond is broken in the rate-determining step. This is known as a primary kinetic isotope effect.

Table of Expected KIE Values for Hypothetical Reactions:

| Hypothetical Reaction | Isotopically Labeled Position | Expected kH/kD | Mechanistic Implication |

| C-H activation on the cyclopropyl ring | C-H bond on the cyclopropyl ring | > 1 (Primary KIE) | C-H bond breaking is part of the rate-determining step. |

| Electrophilic aromatic substitution | Aromatic C-H bond | ≈ 1 (Secondary KIE) | C-H bond breaking is not typically the rate-determining step in EAS. |

Transition state analysis, often performed using computational chemistry, could provide further insights into the reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of a proposed reaction pathway can be constructed. This would allow for the prediction of the most favorable reaction pathway and the rationalization of observed chemo- and regioselectivities.

Intermediate Identification and Characterization

The study of chemical reactions often involves the transient formation of intermediates, which are species that exist for a short duration before converting into the final products. The identification and characterization of these intermediates are crucial for understanding the reaction mechanism, optimizing reaction conditions, and controlling product selectivity. In the context of the chemical transformations of this compound, the elucidation of intermediate structures provides valuable insights into its reactivity.

While specific, detailed research on the intermediates formed from this compound is not extensively documented in publicly available literature, general principles of organic chemistry allow for the postulation of likely intermediates in common reaction types. The reactivity of this compound is dictated by the interplay of its three key structural features: the phenol group (a hydroxyl group attached to a benzene (B151609) ring), the chlorine atom, and the cyclopropyl ring. The phenol group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, while the chlorine atom is a deactivating, ortho-, para-directing group. The cyclopropyl group, due to its strained ring structure, can exhibit unique electronic properties and reactivity.

In electrophilic aromatic substitution reactions, a common transformation for phenols, the initial step involves the attack of an electrophile on the electron-rich aromatic ring. This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. For this compound, the hydroxyl group strongly directs incoming electrophiles to the positions ortho and para to it. The position para to the hydroxyl group (position 5) is sterically accessible. The position ortho to the hydroxyl group (position 6) is also electronically activated. The other ortho position is already substituted with the cyclopropyl group.

The stability of the arenium ion intermediate is a key factor in determining the rate and regioselectivity of the reaction. The positive charge in the arenium ion is delocalized across the ring, and the contributing resonance structures can be used to predict the most likely points of electrophilic attack.

Table 1: Postulated Arenium Ion Intermediates in Electrophilic Aromatic Substitution of this compound

| Position of Electrophilic Attack | Key Resonance Structures of the Arenium Ion Intermediate | Predicted Stability |

| C4 (ortho to -OH, meta to -Cl) | Positive charge can be delocalized onto the oxygen of the hydroxyl group. | High |

| C6 (para to -OH, ortho to -Cl) | Positive charge can be delocalized onto the oxygen of the hydroxyl group. | High |

The characterization of such transient intermediates typically relies on a combination of spectroscopic techniques and computational modeling. Low-temperature NMR spectroscopy can sometimes be used to directly observe and characterize highly stabilized carbocations. In many cases, however, the intermediates are too short-lived for direct observation. In such instances, their existence is inferred from the final product distribution, kinetic studies, and isotopic labeling experiments.

For reactions involving the cyclopropyl group, intermediates can be more complex. The strained three-membered ring can undergo ring-opening reactions under certain conditions, leading to the formation of allylic or homoallylic carbocation intermediates. The specific nature of these intermediates would depend on the reagents and reaction conditions employed.

It is important to note that the information presented here is based on general principles of organic reactivity. Detailed experimental studies, including the isolation and spectroscopic characterization (e.g., NMR, IR, Mass Spectrometry) of reaction intermediates, would be necessary to definitively elucidate the reaction pathways of this compound.

Derivatization and Analog Development Based on 3 Chloro 2 Cyclopropylphenol

Synthesis of Structurally Modified Phenolic Analogs

The core structure of 3-Chloro-2-cyclopropylphenol can be readily modified to produce phenolic analogs with altered properties. These modifications often serve as intermediate steps for more complex syntheses. Common strategies include electrophilic aromatic substitution and protection of the hydroxyl group.

For instance, the aromatic ring can undergo further substitution, such as bromination. A notable example is the synthesis of 3-Bromo-5-chloro-4-cyclopropylphenol, an intermediate used in the development of KRAS G12D inhibitors. google.com This reaction highlights the ability to introduce additional functional groups onto the phenolic ring, enabling further downstream chemical transformations.

Protection of the phenolic hydroxyl group is another critical derivatization. The use of a methoxymethyl (MOM) ether is a common strategy to mask the reactivity of the phenol (B47542) during subsequent reaction steps. This leads to the formation of compounds like 1-bromo-3-chloro-2-cyclopropyl-5-(methoxymethoxy)benzene, which can then be used in cross-coupling reactions. google.comgoogle.com This protected analog can be converted into a boronic ester, such as 2-(3-Chloro-2-cyclopropyl-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block for Suzuki couplings. google.com

These examples demonstrate the generation of structurally diverse phenolic analogs through protection and substitution, which are essential for building more complex molecular architectures.

| Starting Compound | Reagent(s) | Resulting Analog | Reference |

| 1-bromo-3-chloro-2-cyclopropylbenzene | 4,4,5,5-tetramethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane, [Ir(OMe)(1,5-cod)]2, etc. followed by oxidation | 3-Bromo-5-chloro-4-cyclopropylphenol | google.com |

| 1-bromo-3-chloro-2-cyclopropyl-5-hydroxybenzene | MOM-Cl, base | 1-bromo-3-chloro-2-cyclopropyl-5-(methoxymethoxy)benzene | google.comgoogle.com |

| 1-bromo-3-chloro-2-cyclopropyl-5-(methoxymethoxy)benzene | Potassium acetate (B1210297), Bis(pinacolato)diboron, Pd catalyst | 2-(3-Chloro-2-cyclopropyl-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | google.com |

Creation of Cyclopropyl-Substituted Heterocyclic Compounds

The this compound scaffold is a valuable precursor for synthesizing a variety of heterocyclic compounds. The functional groups on the phenol provide reactive handles for cyclization reactions, leading to the formation of fused or substituted ring systems. These heterocycles are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

Patent literature describes the use of derivatives, such as 2-(3-Chloro-2-cyclopropyl-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, in the construction of complex, multi-ring heterocyclic systems. google.com These systems are designed as inhibitors for specific protein targets like KRAS G12D. google.com The synthesis involves coupling the boronic ester derivative of the phenol with other heterocyclic fragments to assemble the final complex molecule. google.com

Another example involves the incorporation of the 3-chloro-2-cyclopropyl-5-(methoxymethoxy)phenyl moiety into novel tri-heterocyclic compounds. google.com The synthesis leverages the functionalized phenol as a key building block, which is ultimately integrated into a larger structure containing rings such as pyridine (B92270) and a seven-membered oxa-tetraazacyclohepta[de]naphthalene system. google.com The cyclopropyl (B3062369) group is often retained in the final structure, where its unique steric and electronic properties can influence binding affinity and metabolic stability. unl.pt

| Phenol-Derived Precursor | Reaction Type | Resulting Heterocyclic System | Reference |

| 2-(3-Chloro-2-cyclopropyl-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Suzuki Coupling | Fused Pyridine or Pyrimidine lactams | google.com |

| (S)-5-(3-chloro-2-cyclopropyl-5-(methoxymethoxy)phenyl)-4-fluoro-2-(((2R,7aS)-2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methoxy)-8-methyl-8,9-dihydro-10H-7-oxa-1,3,6,10-tetraazacyclohepta[de]naphthalene | N/A (Intermediate shown) | Tri-heterocyclic fused system | google.com |

Scaffold Functionalization for Material Science Precursors

The functionalization of chemical scaffolds is a cornerstone of material science, enabling the creation of polymers, coatings, and functional materials with tailored properties. umich.edu The this compound structure possesses several features that make it an attractive candidate for development as a material science precursor.

The phenolic hydroxyl group is a primary site for functionalization. It can readily undergo esterification or etherification reactions to produce monomers for polymerization. For example, reaction with acrylic acid derivatives could yield a vinyl monomer suitable for radical polymerization, while reaction with di-acid chlorides could produce polyesters. The presence of the chlorine atom and the cyclopropyl group on the aromatic ring would impart specific properties, such as altered thermal stability, solubility, and refractive index, to the resulting polymer.

Furthermore, the scaffold can be functionalized for surface modification applications. Dopamine-based coatings, for instance, are widely used to enhance the hydrophilicity and binding capabilities of surfaces for biomedical applications. rsc.org The phenolic group on the this compound scaffold could potentially be used to create analogous functional coatings. The entire molecule could also act as a ligand for metal complexes, with the phenol and potentially the chloro group coordinating to a metal center, creating catalysts or materials with interesting electronic or magnetic properties.

| Functionalization Site | Potential Reaction | Precursor Type | Potential Application |

| Phenolic -OH | Etherification/Esterification with vinyl-containing molecules | Monomer | Polymer synthesis (e.g., polyesters, polyethers) |

| Phenolic -OH | Reaction with isocyanates | Monomer | Polyurethane synthesis |

| Aromatic Ring | Electrophilic Sulfonation | Functional Monomer | Ion-exchange resins |

| Entire Scaffold | Coordination with metal ions | Ligand | Catalysis, electronic materials |

Investigations into Structure-Reactivity Relationships in Synthetic Contexts

The synthetic utility of this compound is dictated by the electronic and steric properties of its constituent functional groups. Understanding the structure-reactivity relationships is crucial for predicting reaction outcomes and designing rational synthetic routes.

The cyclopropyl group, due to the high p-character of its C-C bonds, can conjugate with the adjacent aromatic π-system. unl.pt It acts as an electron-donating group, thereby activating the phenyl ring towards electrophilic aromatic substitution. unl.pt Conversely, the chlorine atom is an electron-withdrawing group through induction and a weak deactivator. The phenolic hydroxyl group is a strong activating, ortho-, para-directing group.

The combination of these effects creates a unique reactivity pattern. The powerful activating effect of the hydroxyl group dominates, directing incoming electrophiles primarily to the positions ortho and para to it. The position para to the hydroxyl group (C5) is sterically accessible and electronically activated, making it a likely site for substitution, as seen in the bromination to form 3-Bromo-5-chloro-4-cyclopropylphenol. google.com The position ortho to the hydroxyl (C1) is already substituted with the cyclopropyl group. The other ortho position (C6) is sterically hindered by the adjacent cyclopropyl group.

The reactivity of the chlorine atom itself is generally low in nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups or under transition-metal-catalyzed conditions (e.g., Buchwald-Hartwig amination, Suzuki coupling). The phenolic proton is acidic and will react readily with bases, forming a phenoxide ion which is an even more potent activator for electrophilic substitution and a strong nucleophile for reactions like Williamson ether synthesis.

| Structural Feature | Electronic Effect | Steric Effect | Predicted Impact on Reactivity |

| Phenolic Hydroxyl (-OH) | Strongly activating, electron-donating (resonance) | Moderate | Directs electrophilic substitution to C5 and C1; increases nucleophilicity upon deprotonation. |

| Chlorine (-Cl) | Deactivating, electron-withdrawing (induction) | Moderate | Reduces overall ring reactivity; generally unreactive to nucleophilic substitution without catalysis. |

| Cyclopropyl Group | Activating, electron-donating (conjugation) | High | Activates the ring; provides significant steric hindrance at the C2 and C6 positions. |

Theoretical and Computational Chemistry Studies of 3 Chloro 2 Cyclopropylphenol

Electronic Structure and Molecular Orbital Analysis

A foundational aspect of understanding a molecule's reactivity and properties is the analysis of its electronic structure. For 3-Chloro-2-cyclopropylphenol, this would involve quantum chemical calculations to determine the distribution of electrons within the molecule.

Molecular Orbital (MO) theory is a primary tool for this analysis. researchgate.net It describes the formation of molecular orbitals from the linear combination of atomic orbitals. researchgate.net For this compound, this analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial in predicting chemical reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons.

In arylcyclopropane systems, the cyclopropyl (B3062369) group can act as an electron-donating group, which influences the electronic properties of the phenyl ring. unl.pt This is due to the unique nature of the Walsh orbitals of the cyclopropyl ring, which can conjugate with the adjacent π-system of the benzene (B151609) ring. unl.pt A computational study would quantify the extent of this conjugation and the resulting electron distribution across the entire molecule, including the effects of the chloro and hydroxyl substituents.

Conformational Analysis and Stereochemical Prediction

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. libretexts.orgscribd.com For this compound, the key rotational bonds would be the one connecting the cyclopropyl group to the phenyl ring and the bond of the hydroxyl group.

The relative orientation of the cyclopropyl ring with respect to the substituted benzene ring would be a primary focus. Two principal conformations are typically considered for arylcyclopropanes: the "bisected" and "perpendicular" conformations. unl.pt In the bisected conformation, the plane of the cyclopropyl ring is perpendicular to the plane of the aromatic ring, while in the perpendicular conformation, they are coplanar. Computational methods can calculate the potential energy associated with the rotation around the C-C bond, revealing the most stable conformers and the energy barriers between them. libretexts.org For arylcyclopropanes, there is often a slight preference for the bisected conformation. unl.pt

Reaction Mechanism Elucidation via Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. cityu.edu.hk DFT methods calculate the electronic structure of a system to determine its energy and other properties. cityu.edu.hk For this compound, this could be applied to various potential reactions.

For instance, the metabolism of arylcyclopropanes often involves oxidation by enzymes like Cytochrome P450. unl.pt DFT calculations could be used to model the reaction pathway of such an oxidation, determining whether it proceeds via a radical mechanism or another pathway. unl.pt This involves locating the transition state structures and calculating the activation energies for each step of the proposed mechanism.

Similarly, DFT could be used to study other reactions, such as electrophilic aromatic substitution, to predict the regioselectivity based on the calculated electron density of the aromatic ring. The influence of the electron-donating cyclopropyl and hydroxyl groups versus the electron-withdrawing chloro group on the reaction outcome could be quantitatively assessed.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are valuable for interpreting experimental data and confirming the structure of a synthesized compound.

Predicted Spectroscopic Data (Hypothetical)

| Spectroscopic Technique | Predicted Feature | Underlying Principle |

| ¹H NMR | Chemical shifts of aromatic, cyclopropyl, and hydroxyl protons. | Calculated magnetic shielding constants for each nucleus. |

| ¹³C NMR | Chemical shifts of carbon atoms in the phenyl and cyclopropyl groups. | Calculated magnetic shielding constants for each carbon nucleus. |

| IR Spectroscopy | Vibrational frequencies for O-H, C-H (aromatic and cyclopropyl), C-Cl, and C-O bonds. | Calculation of the harmonic vibrational frequencies based on the molecule's potential energy surface. frontiersin.org |

| UV-Vis Spectroscopy | Wavelength of maximum absorption (λmax). | Calculation of electronic transition energies between molecular orbitals (e.g., HOMO to LUMO). unl.pt |

For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental spectra, can aid in the structural assignment. The prediction of IR vibrational frequencies would help in identifying characteristic functional group absorptions. frontiersin.orgresearchgate.net UV-Vis spectral predictions would provide insight into the electronic transitions, which are influenced by the conjugation between the cyclopropyl ring and the substituted aromatic system. unl.pt

Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques (e.g., GC, HPLC)

Chromatographic techniques are indispensable for separating 3-Chloro-2-cyclopropylphenol from reaction mixtures, starting materials, byproducts, and impurities. pan.olsztyn.pl The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the compound's volatility and thermal stability.

Gas Chromatography (GC): Given the potential volatility of chlorophenolic compounds, GC is a highly effective method for the analysis of this compound. up.ac.za In GC, the sample is vaporized and injected into a column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase. For chlorophenols, derivatization is sometimes employed to increase volatility and improve peak shape. agriculturejournals.cz Coupling GC with a mass spectrometer (GC-MS) provides a powerful tool for both separation and identification. nih.govmdpi.com A flame ionization detector (FID) is also commonly used for quantification. patsnap.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation of non-volatile or thermally sensitive compounds. b-ac.co.uk For phenolic compounds, reversed-phase HPLC is frequently used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. libretexts.orgpensoft.net Detection is often achieved using an ultraviolet (UV) detector, as the aromatic ring in this compound absorbs UV light. b-ac.co.uk The retention time in HPLC is a key parameter for identification, while the peak area allows for quantification. libretexts.org For complex matrices, HPLC coupled with mass spectrometry (LC-MS) can provide enhanced selectivity and sensitivity. bldpharm.com

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. b-ac.co.uk |

| Stationary Phase | Typically a high-boiling liquid coated on a solid support. | Typically silica-based particles with bonded nonpolar (e.g., C18) or polar groups. libretexts.org |

| Mobile Phase | Inert gas (e.g., Helium, Nitrogen). | Liquid solvent or mixture of solvents (e.g., Acetonitrile/Water). b-ac.co.uk |

| Typical Detector | Mass Spectrometry (MS), Flame Ionization Detector (FID). nih.govpatsnap.com | Ultraviolet (UV), Photodiode Array (PDA), Mass Spectrometry (MS). b-ac.co.uk |

| Suitability | Suitable for volatile and thermally stable compounds. Derivatization may be needed. agriculturejournals.cz | Suitable for non-volatile or thermally labile compounds. b-ac.co.uk |

Spectroscopic Characterization

Spectroscopic methods are essential for elucidating the molecular structure of this compound by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: This technique provides information about the number, environment, and connectivity of hydrogen atoms (protons) in the molecule. For this compound, one would expect to see distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the cyclopropyl (B3062369) group. The chemical shifts (δ) and coupling constants (J) of these signals are characteristic of their specific chemical environment.

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. cam.ac.uk Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the aromatic carbons, the carbon bearing the hydroxyl group, the carbon bearing the chlorine atom, and the cyclopropyl carbons would provide definitive evidence for the compound's structure. cam.ac.uk Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. cam.ac.uk

Table 2: Hypothetical NMR Data for this compound

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity |

| ¹H NMR | ||

| Aromatic-H | 6.5 - 7.5 | d, t, dd |

| Phenolic-OH | 4.5 - 8.0 | s (broad) |

| Cyclopropyl-CH | 0.5 - 2.0 | m |

| ¹³C NMR | ||

| Aromatic C-O | 150 - 160 | s |

| Aromatic C-Cl | 125 - 135 | s |

| Aromatic C-H | 115 - 130 | d |

| Aromatic C-C(cyclopropyl) | 130 - 140 | s |

| Cyclopropyl CH | 10 - 25 | d |

| Cyclopropyl CH₂ | 5 - 15 | t |

Note: This table is for illustrative purposes only. Actual chemical shifts may vary.

Infrared (IR) and Raman Spectroscopy

Both IR and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. triprinceton.org They are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. illinois.edu

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. wiley-vch.de For this compound, characteristic absorption bands would be expected for the O-H stretch of the phenol (B47542) group (a broad band around 3200-3600 cm⁻¹), C-H stretches of the aromatic and cyclopropyl groups (around 2850-3100 cm⁻¹), C=C stretches of the aromatic ring (around 1450-1600 cm⁻¹), and the C-Cl stretch (typically in the fingerprint region, 600-800 cm⁻¹). uc.edu

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. uc.edu It is particularly sensitive to non-polar bonds and symmetric vibrations. triprinceton.org Therefore, the C=C bonds of the aromatic ring and the C-C bonds of the cyclopropyl ring would be expected to show strong Raman signals.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenol O-H | Stretch | 3200 - 3600 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Cyclopropyl C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O | Stretch | 1200 - 1300 |

| C-Cl | Stretch | 600 - 800 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. arizona.edu It provides information about the molecular weight and elemental composition of a compound, as well as structural information from its fragmentation pattern. uni-saarland.de For this compound, the molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be expected, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. libretexts.org The fragmentation pattern would likely involve the loss of the cyclopropyl group, the chlorine atom, or other characteristic fragments. libretexts.org

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Description |

| [M]⁺ | 168 | 170 | Molecular Ion |

| [M-C₃H₅]⁺ | 127 | 129 | Loss of cyclopropyl radical |

| [M-Cl]⁺ | 133 | - | Loss of chlorine radical |

| [M-CO]⁺ | 140 | 142 | Loss of carbon monoxide |

Note: This table represents predicted major fragments and their corresponding m/z values.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. msu.edu Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum. bath.ac.uk The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum. msu.edu The presence of the phenol and chloro substituents on the aromatic ring will influence the position and intensity of these absorption bands. up.ac.za While specific data for this compound is not available, substituted phenols typically show absorption maxima in the range of 270-290 nm. researchgate.net

Table 5: Anticipated UV-Vis Absorption Data for this compound

| Solvent | λ_max 1 (nm) | λ_max 2 (nm) |

| Ethanol | ~220-230 | ~270-290 |

| Hexane | ~215-225 | ~265-285 |

Note: This table provides an estimated range for the absorption maxima based on similar phenolic compounds.

Advanced Structural Elucidation (e.g., X-ray Crystallography)

For crystalline solids, X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. anton-paar.com This technique involves diffracting X-rays off a single crystal of the compound. cam.ac.uk The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise atomic positions, bond lengths, and bond angles can be determined. jocpr.com While there is no published X-ray crystal structure for this compound in the searched literature, this technique would provide unambiguous confirmation of its structure if a suitable crystal could be obtained. googleapis.com

Purity and Impurity Profiling in Synthetic Batches

The assessment of purity and the comprehensive profiling of impurities are critical steps in the quality control of synthetically produced chemical compounds. For this compound, ensuring high purity is essential for its intended applications, as even trace amounts of impurities can significantly alter its chemical and physical properties. Impurity profiling involves the identification, quantification, and structural elucidation of unwanted chemical entities that may be present in the final product. pharmainfo.in These impurities can originate from various sources, including starting materials, intermediates, byproducts from side reactions, and degradation products. researchgate.netrjpdft.com

The manufacturing process for a specific batch dictates the likely impurity profile. researchgate.net Impurities in active pharmaceutical ingredients (APIs) and other chemical substances are broadly classified by regulatory bodies like the International Conference on Harmonisation (ICH) into organic impurities (related to the process or the drug substance), inorganic impurities, and residual solvents. rjpdft.com

Common Impurities in Synthetic Batches

The synthesis of this compound can introduce several types of impurities. The specific impurities present in any given batch are highly dependent on the synthetic route employed. A plausible synthesis could involve the chlorination of 2-cyclopropylphenol (B47241). Based on this and general principles of organic synthesis, potential impurities can be categorized as follows:

Unreacted Starting Materials: Incomplete reactions can lead to the presence of the initial precursors, such as 2-cyclopropylphenol, in the final product. smolecule.com

Isomeric Byproducts: The chlorination of a phenol ring can result in the formation of positional isomers. In this case, chlorine could be added to other positions on the aromatic ring, leading to isomers like 4-Chloro-2-cyclopropylphenol or 6-Chloro-2-cyclopropylphenol.

Over-reacted Products: Excessive chlorination can produce dichlorinated or even trichlorinated cyclopropylphenols.

Process-Related Impurities: This category includes reagents, catalysts, and solvents used during the synthesis and purification steps. For instance, if a synthesis involves a boronic acid precursor, byproducts from premature cleavage of the carbon-boron bond could be present. smolecule.com

Degradation Products: Phenolic compounds can be susceptible to oxidation, especially when exposed to air, light, or high temperatures, leading to the formation of corresponding quinones or other oxidative degradation products. rjpdft.com

A summary of potential impurities is presented in the table below.

Table 1: Potential Impurities in Synthetic Batches of this compound

| Impurity Name | Compound Class | Likely Origin |

| 2-Cyclopropylphenol | Starting Material | Incomplete chlorination reaction. |

| 4-Chloro-2-cyclopropylphenol | Isomeric Byproduct | Non-regioselective chlorination. |

| 6-Chloro-2-cyclopropylphenol | Isomeric Byproduct | Non-regioselective chlorination. |

| Dichloro-2-cyclopropylphenols | Over-reaction Byproduct | Excessive chlorination. |

| Reagents/Catalysts | Process-Related Impurity | Carryover from synthesis and workup. |

| Solvents | Residual Solvent | Incomplete removal after purification. |

| Cyclopropyl-p-benzoquinone | Degradation Product | Oxidation of the phenol moiety. |

Analytical Techniques for Characterization and Quantification

A suite of advanced analytical techniques is employed to separate, identify, and quantify the impurities in a synthetic batch of this compound. The selection of methods is crucial for developing a robust impurity profile. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity assessment and impurity quantification due to its high resolution and sensitivity. chromatographyonline.com Reversed-phase HPLC (RP-HPLC) is commonly used to separate the main compound from its various organic impurities. chromatographyonline.cominternationaljournalssrg.org The choice of a suitable column, mobile phase composition (including pH and organic modifier), and detector is critical for achieving optimal separation. chromatographyonline.com For compounds lacking a strong UV chromophore, detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be employed. researchgate.netsielc.com

Gas Chromatography (GC): GC, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and certain low-molecular-weight byproducts. researchgate.netnih.gov The sample is vaporized and separated based on its boiling point and interaction with the stationary phase. The mass spectrometer then fragments the eluted components, providing a characteristic mass spectrum that acts as a molecular fingerprint for identification. nih.gov

Mass Spectrometry (MS): Coupled with either HPLC (LC-MS) or GC (GC-MS), mass spectrometry is indispensable for the structural elucidation of impurities. analytice.comulisboa.pt It provides precise mass-to-charge ratio information, allowing for the determination of the molecular weight of an impurity. Tandem mass spectrometry (MS/MS) can further fragment the impurity ions to reveal structural details. ulisboa.pt

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an unparalleled technique for the definitive structural confirmation of organic molecules. While not typically used for routine quantification of trace impurities, it is vital for characterizing unknown impurities that have been isolated. 1H and 13C NMR spectra provide detailed information about the chemical environment of the atoms within the molecule, allowing for the unambiguous determination of the impurity's structure. orgsyn.orgnih.gov

The table below summarizes the primary analytical methodologies used for impurity profiling.

Table 2: Key Analytical Methodologies for Impurity Profiling

| Analytical Technique | Primary Use | Key Information Provided |

| HPLC | Separation & Quantification | Purity percentage, concentration of known and unknown impurities. internationaljournalssrg.org |

| GC-MS | Separation & Identification | Identification of volatile/semi-volatile impurities and residual solvents. researchgate.net |

| LC-MS/MS | Identification & Structure Elucidation | Molecular weight and structural fragments of non-volatile impurities. ulisboa.pt |

| NMR | Structure Confirmation | Unambiguous structural determination of isolated impurities. nih.gov |

By combining these analytical strategies, a detailed and accurate purity and impurity profile for each synthetic batch of this compound can be established, ensuring its quality and suitability for subsequent use.

Role As a Versatile Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Scaffolds

The unique structural features of 3-Chloro-2-cyclopropylphenol position it as an ideal starting material for the synthesis of complex organic scaffolds, particularly those found in biologically active molecules. The cyclopropyl (B3062369) moiety, in particular, is a well-recognized "bioisostere" for various functional groups and is known to enhance the metabolic stability and potency of drug candidates.

The phenol (B47542) group can be readily converted into an ether or ester, providing a handle for further functionalization or for linking to other molecular fragments. The chloro substituent, on the other hand, serves as a versatile reactive site for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, alkynyl, and amino groups.

Furthermore, the cyclopropyl ring itself can participate in a range of chemical transformations. Ring-opening reactions of cyclopropanes, which can be initiated by radicals, acids, or transition metals, provide access to linear alkyl chains with specific functionalization patterns. For instance, oxidative radical ring-opening/cyclization of cyclopropane (B1198618) derivatives has been shown to be a powerful method for the synthesis of complex polycyclic structures. The presence of the chloro and hydroxyl groups on the aromatic ring can be expected to influence the regioselectivity and stereoselectivity of these ring-opening reactions, offering a pathway to novel molecular architectures.

Aryl cyclopropanes with substituents on the aromatic ring have been shown to be tolerated in various ring-opening and cyclization reactions. For instance, in transition-metal-free radical cyclizations of propiolamides with cyclopropanols, a range of substituents on the aromatic ring of the cyclopropanol, including chloro, bromo, and fluoro groups, were well-tolerated beilstein-journals.org. This suggests that the chloro-substituent in this compound would be compatible with such synthetic strategies, allowing for its incorporation into complex heterocyclic systems.

The table below illustrates the potential of substituted aryl cyclopropanes in the synthesis of complex molecules, based on analogous reactivity.

| Precursor Type | Reaction Type | Resulting Scaffold | Potential Application |

| Chloro-substituted aryl cyclopropane | Palladium-catalyzed cross-coupling | Biaryl or arylamine derivatives | Medicinal chemistry, materials science |

| Cyclopropylphenol derivative | Etherification followed by intramolecular cyclization | Fused heterocyclic systems | Agrochemicals, pharmaceuticals |

| Aryl cyclopropane | Radical-mediated ring-opening/cyclization | Polycyclic aromatic hydrocarbons | Organic electronics, drug discovery |

Utility in Catalyst and Ligand Development

The development of novel catalysts and ligands is a cornerstone of modern organic synthesis, enabling the efficient and selective synthesis of complex molecules. The structure of this compound suggests its potential as a scaffold for the design of new ligands for transition metal catalysis.

The phenolic hydroxyl group can act as a coordinating group for a metal center, and the aromatic ring can be further functionalized to introduce other ligating atoms, such as phosphorus or nitrogen. The cyclopropyl group, with its unique steric and electronic properties, can influence the coordination geometry and reactivity of the resulting metal complex. The chloro substituent can be used as a handle to attach the ligand scaffold to a solid support, facilitating catalyst recovery and recycling.

While direct examples of ligands derived from this compound are not available, the principles of ligand design support this potential application. For instance, the development of the "DalPhos" family of ligands, which are cage-like phosphines, has enabled challenging nickel-catalyzed cross-coupling reactions. These ligands are synthesized from precursors that involve substituted aryl rings, highlighting the importance of the aromatic scaffold in tuning the ligand's properties.

The steric bulk and electronic nature of the substituents on the aromatic ring of a ligand can have a profound impact on the outcome of a catalytic reaction. The cyclopropyl group in a ligand derived from this compound could sterically influence the metal's coordination sphere, potentially leading to enhanced selectivity in asymmetric catalysis.

The following table outlines the potential features of a ligand derived from this compound.

| Ligand Feature | Potential Influence on Catalysis |

| Phenolic hydroxyl group | Coordination to the metal center, potential for proton-coupled electron transfer |

| Cyclopropyl group | Steric hindrance, electronic effects influencing metal-ligand bonding |

| Chloro substituent | Site for further functionalization or immobilization |

| Aromatic backbone | Platform for introducing additional coordinating groups |

Contribution to Novel Chemical Entity Generation

The generation of novel chemical entities with unique properties is a primary goal of chemical synthesis. The combination of a phenol, a chloro substituent, and a cyclopropyl group in a single molecule provides a rich platform for the creation of new compounds with potentially interesting biological or material properties.